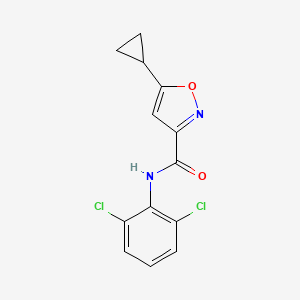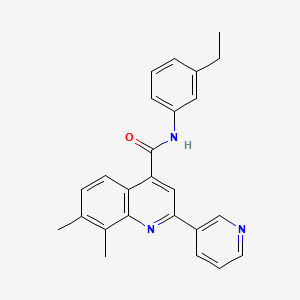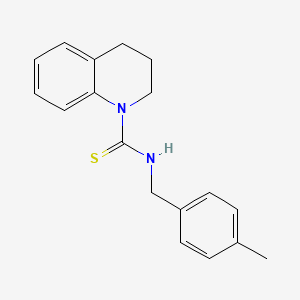![molecular formula C26H22O4 B4664140 4-(4-methoxyphenyl)-8-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one](/img/structure/B4664140.png)
4-(4-methoxyphenyl)-8-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one
Descripción general
Descripción
4-(4-methoxyphenyl)-8-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one is a complex organic compound belonging to the chromen-2-one family. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and a phenylprop-2-en-1-yl ether group attached to the chromen-2-one core. Chromen-2-one derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
The synthesis of 4-(4-methoxyphenyl)-8-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one can be achieved through a multicomponent condensation reaction. One approach involves the reaction of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid in the presence of a base such as triethylamine (Et3N). The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the chromen-2-one moiety in acidic media .
Análisis De Reacciones Químicas
4-(4-methoxyphenyl)-8-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides or acyl chlorides.
Aplicaciones Científicas De Investigación
4-(4-methoxyphenyl)-8-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is studied for its potential therapeutic applications in treating diseases such as cancer and inflammatory disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 4-(4-methoxyphenyl)-8-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparación Con Compuestos Similares
4-(4-methoxyphenyl)-8-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one can be compared with other chromen-2-one derivatives, such as:
7-Hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one: This compound has a similar structure but lacks the phenylprop-2-en-1-yl ether group, which may result in different biological activities.
2-(4-Methoxyphenethyl)-4H-chromen-4-one: This compound has a different substitution pattern on the chromen-2-one core, leading to variations in its chemical and biological properties.
The unique structural features of this compound, such as the presence of the phenylprop-2-en-1-yl ether group, contribute to its distinct chemical reactivity and biological activities.
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-8-methyl-7-[(E)-3-phenylprop-2-enoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O4/c1-18-24(29-16-6-9-19-7-4-3-5-8-19)15-14-22-23(17-25(27)30-26(18)22)20-10-12-21(28-2)13-11-20/h3-15,17H,16H2,1-2H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHYPVRBQHGFGH-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OCC=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OC/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-(2-bromophenyl)-N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4664069.png)
![4-amino-2-({2-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-pyrimidinecarbonitrile](/img/structure/B4664073.png)


![ethyl 2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4664098.png)
![2-{2-methoxy-4-[(propylamino)methyl]phenoxy}ethanol hydrochloride](/img/structure/B4664103.png)
![6-chloro-N-{3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4664121.png)
![METHYL 7-CYCLOPROPYL-3-[(2-FLUOROPHENYL)METHYL]-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4664126.png)
![[4-(4-Methoxyphenyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-4-yl]methanone](/img/structure/B4664131.png)
![ethyl 1'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-3-carboxylate](/img/structure/B4664155.png)

![1-allyl-4-[(1-naphthyloxy)acetyl]piperazine](/img/structure/B4664173.png)
![N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}benzamide](/img/structure/B4664176.png)
![2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B4664177.png)
